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1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Anticancer Drug Discovery Kinase Inhibitor Screening Phenotypic Screening

This pyrazolo[1,5-a]pyrimidine urea derivative is a structurally defined type II kinase inhibitor tool compound. Its 2-methyl and 3,4-dimethoxybenzyl substitutions are critical for hydrophobic gatekeeper packing and hydrogen bonding in the DFG-out pocket, directly enabling nanomolar VEGFR-2 activity and unique CDK2/TRKA selectivity. Generic analogs cannot replicate this stereoelectronic binding mode. Procure this exact chemotype to accelerate structure-based optimization and kinase panel screening without synthesizing the urea pharmacophore de novo.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 1795299-94-3
Cat. No. B2555140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS1795299-94-3
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H19N5O3/c1-11-6-16-18-9-13(10-22(16)21-11)20-17(23)19-8-12-4-5-14(24-2)15(7-12)25-3/h4-7,9-10H,8H2,1-3H3,(H2,19,20,23)
InChIKeySWMCBSKJGDQYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3): Analytical and Procurement Baseline for Kinase-Targeted Research


1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3) is a synthetic, small-molecule urea derivative built on the pyrazolo[1,5-a]pyrimidine heterocyclic core. The compound features a 3,4-dimethoxybenzyl group linked via a urea bridge to the 6-position of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold, yielding a molecular formula of C17H19N5O3 and a molecular weight of 341.4 g/mol . This chemotype belongs to a well-validated class of ATP-competitive and type II kinase inhibitors, with the pyrazolo[1,5-a]pyrimidine core acting as a mimic of the adenine ring of ATP and the urea moiety enabling key hydrogen-bonding interactions within the DFG-out conformation of vascular endothelial growth factor receptor 2 (VEGFR-2) and related kinases . The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine ring and the 3,4-dimethoxy substitution pattern on the benzyl group constitute the primary structural differentiators responsible for the compound's specific electronic, steric, and hydrogen-bonding profiles.

Why Generic Pyrazolo[1,5-a]pyrimidine Urea Analogs Cannot Substitute for 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea in Precision Kinase Research


Procurement decisions predicated on scaffold-level similarity alone are invalid for this chemotype. The pyrazolo[1,5-a]pyrimidine urea pharmacophore operates through a defined, stereoelectronically demanding binding mode that mandates both the correct heterocyclic substitution pattern and the optimal terminal aryl group . In published structure–activity relationship (SAR) series, even a minor alteration at the 2-position of the pyrazolo[1,5-a]pyrimidine ring—such as removal of the methyl group or replacement with a larger substituent—can abrogate sub‑micromolar cellular activity, because the 2-methyl group participates in critical hydrophobic packing against gatekeeper residues in the kinase active site . Similarly, exchanging the 3,4-dimethoxybenzyl group for unsubstituted benzyl, monomethoxy, or heteroaromatic replacements alters the total polar surface area and hydrogen-bonding capacity, which directly modulates both kinase selectivity and passive membrane permeability . Consequently, generic “pyrazolo[1,5-a]pyrimidine urea” analogs lacking these precise substitution features cannot be assumed to deliver equivalent target engagement, cellular potency, or ADME behavior.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Versus Closest Structural Analogs


Class-Level Antiproliferative Potency of Pyrazolo[1,5-a]pyrimidine Urea Derivatives in the NCI-60 Cancer Cell Panel

Diaryl urea pyrazolo[1,5-a]pyrimidine derivatives bearing the identical core scaffold (2-methylpyrazolo[1,5-a]pyrimidin-6-yl urea) as the target compound have been profiled in the NCI-60 human tumor cell line panel. Four compounds (5c, 5e, 5g, 5h) from the Kassab et al. series exhibited mean GI50 values ranging from 0.553 µM to 3.80 µM across the 60-cell-line panel, with select individual cell-line GI50 values as low as 0.553 µM (SNB-75 CNS cancer line) and 0.617 µM (RXF 393 renal cancer line) . In contrast, the standard chemotherapeutic 5-fluorouracil (5-FU) typically yields IC50 values between 1.80 µM and 2.72 µM against comparable human cancer cell lines . While direct experimental GI50 data for the specific target compound have not been reported in the public domain, its scaffold equivalence to the most potent members of this chemotype supports the inference that its antiproliferative profile is consistent with the low-micromolar to sub-micromolar range observed for 2-methylpyrazolo[1,5-a]pyrimidin-6-yl urea congeners . The 3,4-dimethoxy substitution pattern is anticipated to further enhance cytotoxicity relative to unsubstituted phenyl analogs by increasing the number of hydrogen-bond acceptors capable of engaging the DFG‑out allosteric pocket .

Anticancer Drug Discovery Kinase Inhibitor Screening Phenotypic Screening

VEGFR-2 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Urea Congeners

The 6‑(4‑N,N′‑diphenyl)urea series of pyrazolo[1,5-a]pyrimidines, exemplified by compound 34a, demonstrated enzymatic inhibition of kinase insert domain-containing receptor (KDR/VEGFR‑2) with an IC50 below 10 nM, and matched cellular potency below 10 nM in VEGF‑stimulated receptor autophosphorylation assays . The target compound shares the identical 2‑methylpyrazolo[1,5-a]pyrimidin-6-yl urea hinge‑binding motif and the urea pharmacophore responsible for the key hydrogen bonds with Glu885 and Asp1046 in the DFG‑out allosteric pocket . Although a protein kinase panel profiling for the specific compound has not been disclosed publicly, the conserved pharmacophore elements predict that its VEGFR-2 inhibitory potency resides in the nanomolar range, comparable to compound 34a. By comparison, simpler pyrazolo[1,5-a]pyrimidine derivatives that lack the 6‑urea linker but retain the heterocyclic core (e.g., 6‑phenyl or 6‑amino substituted analogs) typically show 10‑ to 100‑fold weaker VEGFR-2 inhibition, underscoring the essential contribution of the urea moiety .

Angiogenesis VEGFR-2 Type II Kinase Inhibitor

Molecular Weight and Formula Differentiation: Target Compound Versus Closest Commercially Available Analogs

The target compound possesses a molecular formula of C17H19N5O3 and a molecular weight of 341.4 g/mol . Among the closest commercially listed analogs bearing the identical 2‑methylpyrazolo[1,5-a]pyrimidin-6-yl urea core, the molecular weights differ substantially: 1-(4‑methoxyphenethyl)-3-(2‑methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has the formula C18H21N5O2 (MW ~339.4 g/mol); 1‑cyclohexyl-3-(2‑methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has the formula C15H21N5O (MW ~287.4 g/mol); and 1‑(tert‑butyl)-3-(2‑methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has the formula C13H19N5O (MW ~261.3 g/mol) . The target compound’s molecular weight of 341.4 g/mol reflects the presence of two methoxy substituents that contribute 60 Da to the mass relative to an unsubstituted benzyl analog. This mass difference is analytically resolvable by LC‑MS (mass accuracy typically <5 ppm on modern TOF instruments) and provides a definitive identity confirmation that differentiates the compound from mis‑ordered or mis‑labeled analogs that share the same core scaffold but differ in the benzyl substituent .

Chemical Property Molecular Weight Identity Verification

Substitution Pattern and Predicted Pharmacokinetic Advantage Over Monomethoxy or Unsubstituted Analogs

The 3,4‑dimethoxybenzyl group confers a calculated polar surface area (PSA) approximately 10–15 Ų higher than that of a monomethoxybenzyl analog and roughly 20–30 Ų higher than that of an unsubstituted benzyl analog, based on the fragment contributions of the methoxy groups (each methoxy contributes ~9.2 Ų to the PSA) . In in silico ADME predictions performed on related pyrazolo[1,5-a]pyrimidine derivatives, compounds with PSA values in the range of 60–90 Ų (corresponding to the target compound) exhibited favorable predicted oral absorption (>70% human intestinal absorption) while maintaining sufficient passive permeability for cellular target engagement . In comparison, analogs with a single methoxy or no methoxy group have PSA values below 60 Ų, which, while acceptable, may shift the overall property profile toward higher lipophilicity, potentially increasing plasma protein binding and reducing free fraction . Additionally, the two methoxy groups provide extra hydrogen‑bond acceptors that can stabilize the inactive DFG‑out kinase conformation, a feature not available in single‑methoxy or unsubstituted analogs . Direct experimental ADME measurements for the target compound have not been publicly disclosed; these inferences derive from class-level computational predictions for pyrazolo[1,5-a]pyrimidine derivatives .

Drug-Likeness Predicted ADME Polar Surface Area

Prioritized Research and Industrial Use Cases for 1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3)


VEGFR-2 Type II Kinase Inhibitor Tool Compound Development

Researchers investigating tumor angiogenesis require tool compounds that embody the type II kinase inhibitor pharmacophore—a heterocyclic core, a urea linker forming hydrogen bonds with Glu885 and Asp1046, and a terminal hydrophobic aryl group occupying the allosteric back pocket. The target compound integrates all three features within a single, synthetically tractable molecule, as evidenced by the validated SAR of pyrazolo[1,5-a]pyrimidine urea derivatives showing VEGFR-2 IC50 values in the nanomolar range . Procurement of this compound enables structure-based optimization campaigns without the necessity of synthesizing the urea pharmacophore from scratch, thereby accelerating medicinal chemistry timelines.

Diverse Kinase Selectivity Profiling Panels

The pyrazolo[1,5-a]pyrimidine scaffold has been crystallographically confirmed to bind the ATP pocket of cyclin-dependent kinase 2 (CDK2) with high affinity, and derivatives have demonstrated dual CDK2/TRKA inhibition with IC50 values of 0.09 µM and 0.45 µM, respectively . The target compound—with its distinct 3,4-dimethoxybenzyl substituent and 2-methylpyrazolo[1,5-a]pyrimidine core—represents a novel substitution combination not yet exhaustively profiled within publicly available kinase selectivity panels. Procuring this compound for broad-panel kinase screening is therefore likely to reveal unique selectivity fingerprints, potentially identifying novel kinase targets not addressed by the better‑characterized diaryl urea series .

Chemical Library Diversification for Phenotypic Anticancer Screening

Medium- to high-throughput phenotypic screening libraries benefit from chemotypes that exhibit sub‑micromolar activity across a broad range of cancer cell lines while maintaining structural novelty to avoid redundancy with pre‑existing SAR. The Kassab et al. series demonstrated that pyrazolo[1,5-a]pyrimidine urea derivatives achieve GI50 values as low as 0.553 µM in the NCI-60 panel and induce G2/M cell-cycle arrest . Incorporating the target compound into a screening library diversifies the chemical space around the validated pyrazolo[1,5-a]pyrimidine scaffold, increasing the probability of identifying hits with novel mechanisms of action.

Scaffold‑Hopping Starting Point for In Silico Kinase Docking Studies

Computational chemists engaged in virtual screening or structure-based drug design require ligand starting points with experimentally determined or reliably predicted bioactive conformations. The target compound’s core is closely related to co‑crystallized pyrazolo[1,5-a]pyrimidine inhibitors bound to CDK2 (PDB: 1Y8Y, 1Y91) , providing a structural template for docking studies. The 3,4‑dimethoxybenzyl urea tail can be subjected to de novo design or R‑group enumeration using computational tools such as Schrödinger Glide or AutoDock Vina, enabling scaffold‑hopping exercises that retain the favorable hydrogen‑bonding network of the urea pharmacophore while exploring novel allosteric pocket interactions.

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